N-(4-fluorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)acetamide sulfate

Description

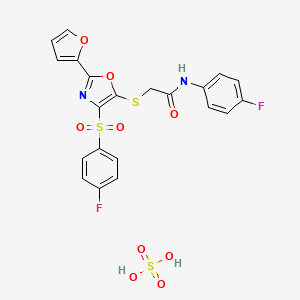

N-(4-fluorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)acetamide sulfate (CAS: 1330369-30-6) is a sulfonamide-oxazole hybrid compound with a sulfate counterion. Its structure integrates a 4-fluorophenyl sulfonyl group, a furan-2-yl-substituted oxazole ring, and a 4-fluorophenyl acetamide moiety. The sulfate group enhances solubility and bioavailability, making it a candidate for therapeutic applications.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-[[4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]acetamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N2O5S2.H2O4S/c22-13-3-7-15(8-4-13)24-18(26)12-31-21-20(25-19(30-21)17-2-1-11-29-17)32(27,28)16-9-5-14(23)6-10-16;1-5(2,3)4/h1-11H,12H2,(H,24,26);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYJXMHHUVFSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC(=C(O2)SCC(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N2O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)acetamide sulfate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16F2N2O5S, with a molecular weight of approximately 398.39 g/mol. The compound features a sulfonamide moiety, which is often associated with various biological activities, including antibacterial and antiviral properties.

Antiviral Activity: Preliminary studies indicate that compounds with similar structures have shown antiviral activity by inhibiting viral polymerases. For instance, thiazolidinone derivatives have been reported to inhibit the NS5B RNA polymerase of Hepatitis C virus (HCV) with IC50 values below 1 μM . The presence of the furan and oxazole rings in the structure may contribute to the interaction with viral proteins.

Antitumor Activity: Compounds containing oxazole and thiazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. For example, derivatives with these moieties exhibited IC50 values in the low micromolar range against A431 and HT29 cell lines, indicating potential as anticancer agents .

Biological Activity Data

The following table summarizes some key biological activities associated with structurally related compounds:

Case Studies

- Antiviral Efficacy: In a study evaluating the antiviral properties of various substituted phenyl derivatives, compounds similar to this compound were tested for their ability to inhibit HCV replication. The results indicated that modifications at the phenyl and furan positions significantly enhanced antiviral potency .

- Cytotoxicity Assessment: A comprehensive evaluation of oxazole-containing compounds on cancer cell lines showed that certain substitutions could drastically improve cytotoxicity. The study revealed that compounds with electron-donating groups on the phenyl ring exhibited enhanced activity against breast and colon cancer cell lines .

- Antibacterial Properties: Research on sulfonamide derivatives demonstrated their effectiveness against a range of bacterial strains, including resistant strains. The presence of the sulfonamide group was crucial for activity, with some derivatives showing potency comparable to established antibiotics .

Scientific Research Applications

Antibacterial Activity

The compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria. Research indicates that derivatives of similar compounds can effectively inhibit bacterial growth.

Table 1: Antibacterial Activity Comparison

| Compound Name | Bacteria Tested | MIC (µM) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 20 | |

| Compound B | Escherichia coli | 40 | |

| Compound C | Bacillus subtilis | 30 |

Studies have shown that the presence of oxazole and sulfonamide groups enhances the interaction with bacterial enzymes, leading to effective inhibition. For instance, modifications similar to those in this compound have significantly improved antibacterial potency against multi-drug resistant strains of Staphylococcus aureus.

Anticancer Activity

The structural components of N-(4-fluorophenyl)-2-((4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-yl)thio)acetamide sulfate suggest potential anticancer activity. Research indicates that compounds with similar motifs can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

In vitro studies on MCF-7 breast cancer cells revealed that related compounds led to a reduction in cell viability by over 70% at concentrations of 10 µM, indicating strong anticancer potential.

Table 2: Cytotoxicity Assessment

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Studies on similar compounds have demonstrated their ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can enhance cognitive functions or provide therapeutic effects in neurodegenerative diseases.

The proposed mechanism involves binding to specific enzymes or receptors within bacterial or cancer cells. The sulfonamide group may interact with bacterial dihydropteroate synthase, while the furan ring could facilitate interactions with DNA or RNA polymerases in cancer cells, disrupting their replication processes.

Case Studies

Antibacterial Efficacy : A study evaluated several derivatives of sulfonamide compounds against multi-drug resistant strains of S. aureus. Results indicated that modifications similar to those in our compound significantly enhanced antibacterial potency compared to traditional antibiotics.

Cytotoxicity Assessment : In vitro assays on MCF-7 cells showed that compounds with similar structural motifs led to a reduction in cell viability by over 70% at concentrations of 10 µM, suggesting strong anticancer potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonamide-oxazole derivatives with structural variations influencing biological activity, solubility, and pharmacokinetics. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Sulfonamide-Oxazole Derivatives

Key Observations

Sulfonyl Group Variations: Fluorine (Target Compound): Electron-withdrawing nature enhances binding to enzymes (e.g., cyclooxygenase) and metabolic stability . Chlorine (): Increases lipophilicity, improving membrane permeability and antimicrobial potency .

Oxazole Ring Modifications :

- Furan-2-yl (Target Compound) : Oxygen heteroatom enables hydrogen bonding, critical for enzyme inhibition .

- p-Tolyl () : Methyl group improves steric bulk, reducing off-target interactions in antifungal applications .

Acetamide Substituents :

- 4-Fluorophenyl : Balances hydrophobicity and target affinity; sulfate salt in the target compound enhances aqueous solubility .

- Methoxy Groups () : Electron-donating effects improve solubility and pharmacokinetics, favoring anti-inflammatory applications .

Biological Activity Trends: Antimicrobial activity correlates with sulfonyl halogens (Cl > F > Br in potency) .

Q & A

Q. What crystallographic software is recommended for refining its structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.